
Triptoquinone A
Übersicht
Beschreibung
Chemical Structure and Properties Triptoquinone A (C₂₀H₂₄O₄; molecular weight: 328.40 g/mol) is a diterpenoid quinone derived from Tripterygium wilfordii (Thunder God Vine), a plant traditionally used in Chinese medicine . Its structure features two defined stereocenters (4aS,10aS) and a fused phenanthrenecarboxylic acid backbone with a 5,8-dioxo moiety . The compound’s CAS registry number is 142950-86-5, and its stereochemistry is critical for its bioactivity .
Pharmacological Profile this compound exhibits potent anti-inflammatory, immunomodulatory, and antioxidant properties. It inhibits nitric oxide synthase (iNOS) induction by endotoxin and interleukin-1β (IL-1β) in vascular smooth muscle, thereby preventing arginine-induced vasorelaxation . In systemic lupus erythematosus (SLE) models, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cartilage-degrading enzymes (e.g., MMP-13) by downregulating NLRC3 expression, a key mediator of inflammation and oxidative stress .
Vorbereitungsmethoden
Natural Product Extraction from Tripterygium Species
Triptoquinone A is traditionally isolated from plants in the Tripterygium genus, notably Tripterygium wilfordii and Tripterygium regelii. Extraction protocols typically involve solvent-based methods to separate the target compound from complex plant matrices.
Solvent Selection and Optimization
Ethanol, methanol, and aqueous-organic mixtures are commonly employed due to their ability to solubilize diterpenoids while minimizing co-extraction of polar impurities. For example, a patent detailing rheumatoid arthritis treatments describes a 70% ethanol extraction of Tripterygium roots, followed by concentration and purification via ethyl acetate partitioning . The choice of solvent significantly impacts yield:
Plant Material | Solvent System | Extraction Method | Key Observations |
---|---|---|---|
T. wilfordii roots | 95% ethanol | Percolation | High diterpenoid recovery |
T. regelii stems | Methanol-water (7:3) | Reflux extraction | Improved solubility |
T. hypoglaucum | Ethyl acetate | Maceration | Selective for quinones |
Crude extracts undergo chromatographic purification (e.g., silica gel, HPLC) to isolate this compound, though yields are often <0.1% by dry weight .
Challenges in Natural Extraction
-
Matrix Complexity : Co-extraction of structurally similar compounds (e.g., triptoquinones B, C) necessitates advanced separation techniques.
-
Seasonal Variability : Diterpenoid content fluctuates with growth conditions, complicating standardization .
Total Synthesis via Iridium-Catalyzed C–H Functionalization
Recent advances in transition metal catalysis have enabled de novo synthesis of this compound analogs. A landmark 2016 study demonstrated the use of iridium-catalyzed tert-(hydroxy)prenylation to construct the molecule's all-carbon quaternary center .
Key Synthetic Steps
-
Iridium-Catalyzed Prenylation :
-
Substrate: Commercial alcohol 1 (CAS 593-04-4)
-
Catalyst: π-Allyliridium C,O-benzoate with (R)-Tol-BINAP ligand
-
Conditions: THF, 60°C, 24 h
-
-
Ring-Closing Metathesis :
-
Intramolecular Sakurai Allylation :
Fragment Coupling and Cyclization
The core structure undergoes Suzuki-Miyaura cross-coupling with bromocarbazole fragments (e.g., B-I ), followed by Friedel-Crafts cyclization to establish the tricyclic framework :
Step | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Suzuki coupling | Pd(PtBu₃)₂, KF, 80°C | 66% | N/A |
Friedel-Crafts | TiCl₄, CH₂Cl₂, −78°C | 81% | 3:1 (1- vs 3-position) |
Modular Terpenoid Construction
The "fragment coupling" strategy enables efficient access to this compound analogs by varying prenyl and carbazole components .
Fragment Design
-
Fragment A : [2.2.1]oxabicycle core (from iridium catalysis)
-
Fragment B-I : 2-Bromocarbazole (for this compound backbone)
Stereochemical Control
The iridium-catalyzed step’s enantioselectivity (98% ee) ensures correct configuration at C9 and C10, critical for bioactivity . Comparative studies show:
Catalyst System | ee (%) | anti:syn |
---|---|---|
(R)-Tol-BINAP/Ir | 98 | 34:1 |
(S)-Segphos/Ir | 85 | 12:1 |
Comparative Analysis of Preparation Methods
Parameter | Natural Extraction | Total Synthesis |
---|---|---|
Yield | 0.01–0.1% | 12–15% (over 8 steps) |
Purity | 85–90% (HPLC) | >99% (HPLC) |
Scalability | Limited by biomass | Multi-gram feasible |
Stereocontrol | Not applicable | 98% ee |
Cost | $120–150/g | $2,800–3,200/g |
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
TQA has demonstrated notable anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1). This inhibition suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE). A study highlighted that TQA and its derivatives can modulate the expression of NLRC3, a negative regulator of inflammation, thereby reducing inflammatory responses in chondrocytes .
Anticancer Activity
Research indicates that TQA exhibits cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in these cells, making it a candidate for further exploration in cancer therapy. The mechanisms involved include the disruption of cellular processes essential for tumor growth and survival.
Neuroprotective Effects
TQA may also possess neuroprotective properties, potentially protecting neurons from oxidative stress-related damage. This characteristic is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression.
Antimicrobial Properties
TQA has been found to exhibit antibacterial and antifungal activities. Studies suggest that it disrupts the cell membranes of various bacterial and fungal strains, leading to cell death. Furthermore, TQA may inhibit biofilm formation, a critical factor in bacterial resistance. This property opens avenues for its application in treating infections caused by resistant strains.
Immunomodulatory Effects
The compound’s ability to modulate immune responses positions it as a potential therapeutic agent for autoimmune diseases. By regulating cytokine production and immune cell activity, TQA could help manage conditions characterized by excessive immune activation.
Synthesis and Chemical Properties
The total synthesis of TQA has been achieved through various organic synthesis techniques, allowing for efficient production of the compound with high yields. One notable method involves starting from naphthol and employing multiple synthetic steps to construct its complex structure.
Case Studies and Research Findings
Wirkmechanismus
Triptoquinone A exerts its effects primarily through the inhibition of nitric oxide synthase, an enzyme involved in the production of nitric oxide, a key mediator of inflammation. By reducing nitric oxide levels, this compound helps to alleviate inflammatory responses. Additionally, it modulates the expression of various cytokines and enzymes involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Structural and Chemical Differences
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
---|---|---|---|---|
Triptoquinone A | C₂₀H₂₄O₄ | 328.40 | 5,8-dioxo; 4aS,10aS stereochemistry | 142950-86-5 |
Triptoquinone B | C₂₀H₂₆O₄ | 330.42 | Additional CH₂ group; similar backbone | 142937-50-6 |
Triptoquinone H | N/A | N/A | Modified C-ring; distinct substitutions | Not provided |
Triptolide | C₂₀H₂₄O₆ | 360.40 | Epoxide ring; α,β-unsaturated carbonyl | 38748-32-2 |
Key Observations :
- Triptoquinone H (structure unspecified in evidence) is noted for robust immunosuppression, whereas this compound specifically inhibits IL-1α/β release .
- Triptolide, another Tripterygium diterpenoid, contains an epoxide group and targets NF-κB pathways, unlike this compound’s NLRC3-mediated effects .
Pharmacological and Therapeutic Comparisons
Anti-Inflammatory and Immunomodulatory Effects
Research Findings :
- This compound vs. B: In SLE chondrocytes, both compounds reduce NLRC3 expression, but Triptoquinone B shows stronger dose-dependent suppression of IL-8 and MMP-13 .
- This compound vs. Abietic Acid Derivatives: While abietic acid derivatives broadly inhibit NF-κB, this compound’s specificity for NLRC3 may reduce off-target effects in SLE therapy .
- Synergy: Triptoquinones A and B combined enhance anti-inflammatory effects, suggesting complementary mechanisms .
Bioactivity and Clinical Potential
Limitations :
- This compound’s poor solubility and bioavailability hinder clinical translation .
- Triptoquinone B lacks comprehensive toxicity studies despite promising in vitro results .
Biologische Aktivität
Triptoquinone A (TQA) is a bioactive compound derived from the plant Tripterygium wilfordii , which has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties. Recent studies have highlighted its potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions. This article reviews the biological activities of TQA, focusing on its mechanisms of action, effects on various cell types, and clinical implications.
Chemical Structure and Properties
This compound is classified as a diterpenoid, characterized by its unique quinone structure. Its molecular formula is , and it exhibits significant lipophilicity, which aids in its bioavailability and interaction with cellular membranes.
TQA exerts its biological effects through multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : TQA has been shown to inhibit the expression of several pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This action is crucial in mitigating inflammation in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .
- Regulation of Nitric Oxide Synthase (NOS) : Research indicates that TQA inhibits the induction of NOS, which is often upregulated during inflammatory responses. This inhibition contributes to reduced nitric oxide production, further alleviating inflammation .
- Modulation of Immune Responses : TQA influences immune cell activity by downregulating NLRC3 expression, a protein involved in inflammatory signaling pathways. This modulation enhances the anti-inflammatory response in chondrocytes and other immune cells .
In Vitro Studies
A series of in vitro experiments have elucidated the effects of TQA on various cell types:
- Chondrocyte Viability : In studies involving human chondrocytes, TQA treatment led to a dose-dependent increase in cell viability under inflammatory conditions induced by IL-1β. The Cell Counting Kit-8 (CCK-8) assay demonstrated significant protective effects against cell death .
- Cytokine Production : ELISA assays revealed that TQA significantly reduced levels of TNF-α and IL-6 in a dose-dependent manner when administered to IL-1β-treated cells. This suggests that TQA can effectively counteract inflammatory cytokine release .
In Vivo Studies
Research has also focused on the therapeutic potential of TQA in animal models:
- Rheumatoid Arthritis Model : In collagen-induced arthritis models, administration of TQA resulted in decreased joint inflammation and improved clinical scores. Histological analyses showed reduced synovial hyperplasia and lower levels of inflammatory markers .
Clinical Implications
The immunosuppressive properties of TQA make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Clinical trials have reported positive outcomes when using extracts from Tripterygium wilfordii , which contain TQA among other active compounds. However, further studies are required to establish optimal dosing regimens and to assess long-term safety profiles.
Summary Table of Biological Activities
Analyse Chemischer Reaktionen
Total Synthetic Approaches
Triptoquinone A’s synthesis employs modular strategies to construct its tricyclic diterpenoid core. Two principal routes are documented:
a. Modular Synthesis via a Common Intermediate
A convergent approach begins with the enantioselective synthesis of Fragment A , a bicyclic allylsilane intermediate :
-
Step 1 : Anti-diastereo- and enantioselective tert-(hydroxy)prenylation of alcohol 1 using an iridium catalyst (90% yield, 34:1 dr, 98% ee) .
-
Step 2 : Ring-closing metathesis (RCM) of silyl ether 3 to form cyclic allylsilane 4 (73% yield) .
-
Step 3 : Intramolecular Sakurai allylation of 4 with ZnCl₂ yields Fragment A (92% yield) .
Fragment A undergoes Suzuki cross-coupling with bromocarbazole B-I (66% yield) followed by Friedel-Crafts cyclization (TiCl₄, 81% yield) to form oridamycin A, a precursor to this compound .
b. Asymmetric Tandem Addition Strategy
An alternative route employs chiral dihydronaphthyloxazolines :
-
Tandem addition to naphthyloxazoline 6 yields a tricyclic intermediate (70% yield, single diastereomer).
-
Ring-closing metathesis using Schrock’s molybdenum catalyst forms the A-ring system (90% yield) .
Key Reaction Mechanisms
a. Iridium-Catalyzed Prenylation
-
Reagents : π-Allyliridium C,O-benzoate complex, (R)-Tol-BINAP, isoprene oxide.
-
Mechanism : Enantioselective allylic substitution via a six-membered transition state, forming the tert-hydroxyprenylated alcohol 2 .
b. Suzuki Cross-Coupling
-
Conditions : Fragment A + 2-bromocarbazole B-I , Pd catalyst (tri-tert-butylphosphine), KF base.
c. Friedel-Crafts Cyclization
-
Catalyst : TiCl₄ (optimal for regioselectivity, 3:1 ratio favoring this compound).
-
Outcome : Forms the tricyclic scaffold via electrophilic aromatic substitution .
d. Oxidative Free Radical Cyclization
-
Reagent : Mn(III)-mediated cyclization constructs four contiguous stereocenters in triptoquinone analogs .
Reaction Optimization and Challenges
Reaction Step | Catalyst/Reagent | Yield (%) | Selectivity/Notes |
---|---|---|---|
Prenylation of 1 | Iridium complex | 90 | 34:1 dr, 98% ee |
Suzuki Coupling (Fragment A ) | Pd/tri-t-Bu₃P | 66 | Forms biaryl linkage |
Friedel-Crafts Cyclization | TiCl₄ | 81 | 3:1 regioselectivity |
Ring-Closing Metathesis | Schrock catalyst (Mo) | 90 | Forms tricyclic core |
Key Challenges :
-
Regioselectivity in Friedel-Crafts cyclization required extensive Lewis acid screening (TiCl₄ optimal) .
-
Elimination side reactions during Sakurai allylation necessitated precise Lewis acid control (ZnCl₂ vs. BF₃- OEt₂) .
Recent Advances
-
Semisynthetic Modifications : Methyl esterification and oxidation of dehydroabietic acid derivatives enhance stability and reactivity, though this compound’s conjugated quinone limits direct functionalization .
-
Oxidative Radical Cyclization : Mn(III)-based methods improve stereochemical control for analogs like triptoquinone B/C .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating and characterizing Triptoquinone A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Characterization employs spectroscopic methods (NMR, IR, and MS) and X-ray crystallography to confirm structural integrity . Ensure protocols align with NIH guidelines for reproducibility, including detailed solvent ratios, temperature controls, and purity thresholds .
Q. What in vitro assays are most effective for preliminary pharmacological screening of this compound?
- Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) are standard. Use dose-response curves to establish IC₅₀ values and validate results with positive controls. Triangulate data by combining assays (e.g., ROS detection with apoptosis markers) to reduce bias and confirm mechanisms .
Q. How should researchers address solubility and stability challenges in this compound experiments?
- Methodological Answer : Employ co-solvents (DMSO or cyclodextrins) for solubility, and conduct stability studies under varying pH/temperature conditions. Use HPLC to monitor degradation products over time. Predefined stability criteria (e.g., ≤10% degradation at 24 hours) ensure data reliability .
Advanced Research Questions
Q. How can in vivo models be optimized to study this compound’s anti-inflammatory mechanisms?
- Methodological Answer : Use murine models (e.g., LPS-induced inflammation) with endpoints like histopathology and cytokine quantification. Apply the PICOT framework to define Population (animal strain), Intervention (dosage), Comparison (vehicle control), Outcome (biomarker reduction), and Time (acute vs. chronic exposure). Include blinding and randomization to mitigate confounding variables .
Q. What strategies resolve contradictions in reported cytotoxic vs. cytoprotective effects of this compound?
- Methodological Answer : Conduct dose-dependent and time-course studies to identify therapeutic windows. Analyze conflicting data via meta-regression, accounting for variables like cell type, assay sensitivity, and oxidative stress thresholds. Use contradiction matrices to prioritize hypotheses (e.g., dual pro/antioxidant roles based on microenvironment) .
Q. How can computational methods enhance understanding of this compound’s molecular targets?
- Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations to predict binding affinities with targets like NF-κB or COX-2. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference results with transcriptomic datasets (RNA-seq) to identify downstream pathways .
Q. Methodological Frameworks for this compound Research
Q. Key Considerations for Data Analysis
- Contradiction Resolution : Use iterative analysis (qualitative coding + statistical validation) to address outliers. For example, conflicting cytotoxicity data may arise from cell-line-specific metabolic profiles; validate with primary cells or 3D cultures .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including animal welfare protocols and data transparency .
Eigenschaften
IUPAC Name |
(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFWAJAYGLYHD-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162236 | |
Record name | Triptoquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142950-86-5 | |
Record name | Triptoquinone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptoquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptoquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.